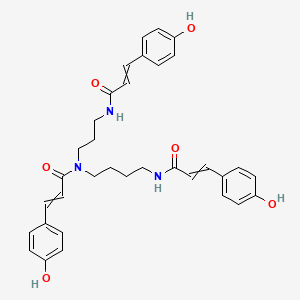
N1,N5,N10-Tri-p-coumaroylspermidine
Übersicht
Beschreibung
N1,N5,N10-Tri-p-coumaroylspermidine, also known as TCS, is a naturally occurring polyamine conjugate found in various plant species . It has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is a novel serotonin transporter inhibitor, which could improve neuropsychological disorders through regulating serotoninergic transmission .
Molecular Structure Analysis
The molecular structure of N1,N5,N10-Tri-p-coumaroylspermidine was elucidated using NMR techniques . The molecular formula is C34H37N3O6 .Physical And Chemical Properties Analysis
The physical and chemical properties of N1,N5,N10-Tri-p-coumaroylspermidine include a molecular weight of 583.67408 , a density of 1.265±0.06 g/cm3 (Predicted), a melting point of 176-180 °C, and a boiling point of 954.2±65.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen
Analytical Determination in Traditional Medicine
N1,N5,N10-Tri-p-coumaroylspermidine is identified in Carthamus tinctorius, used in traditional Chinese medicine. A method using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) has been established for simultaneous determination of four coumaroylspermidine constituents, including N1,N5,N10-Tri-p-coumaroylspermidine, in Carthamus tinctorius. This method is highlighted for its simplicity, rapidity, and sensitivity, proving useful for quantitative analysis in traditional medicine formulations (Li, Yuan, & Zhang, 2016).
HIV-1 Protease Inhibition
N1,N5,N10-Tri-p-coumaroylspermidine, isolated from Artemisia caruifolia, has been found to inhibit HIV-1 protease appreciably. This discovery was part of research seeking natural compounds with potential anti-HIV properties. The compound's inhibition of HIV-1 protease suggests its potential application in antiviral research (Ma, Nakamura, & Hattori, 2001).
Antifungal Properties
Research indicates that N1,N5,N10-Tri-p-coumaroylspermidine exhibits antifungal activity. It has been tested against pathogens like Pyrenophora avenae and Blumeria graminis, showing the ability to reduce mycelial growth and infection rates. These findings suggest its utility in developing antifungal agents or agricultural fungicides (Walters, Meurer-Grimes, & Rovira, 2001).
Neurotransmitter Regulation
N1,N5,N10-Tri-p-coumaroylspermidine has been studied for its effects on neurotransmitter regulation, specifically as a serotonin transporter inhibitor. It shows potential in improving neuropsychological disorders by regulating serotoninergic transmission. This suggests possible applications in developing treatments for conditions related to serotonin imbalance, such as depression (Zhao et al., 2009).
Antioxidant Activities
Studies have identified antioxidant properties of N1,N5,N10-Tri-p-coumaroylspermidine. For instance, its presence in Brazilian bee pollen is associated with strong free radical-scavenging activities. This finding highlights its potential role in developing antioxidant supplements or in food preservation technologies (Ohta et al., 2007).
Hepatoprotective Effects
N1,N5,N10-Tri-p-coumaroylspermidine from rose flowers exhibits inhibitory activity against ethanol-induced apoptosis in HepG2 cells, suggesting its potential in preventing or treating alcohol-associated liver disease. This discovery underlines the compound's possible use in developing hepatoprotective drugs or supplements (Zhou et al., 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-N-[4-[3-(4-hydroxyphenyl)prop-2-enoyl-[3-[3-(4-hydroxyphenyl)prop-2-enoylamino]propyl]amino]butyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVWJCSCYDRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347348 | |
| Record name | Tricoumaroyl spermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364368-18-3 | |
| Record name | Tricoumaroyl spermidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



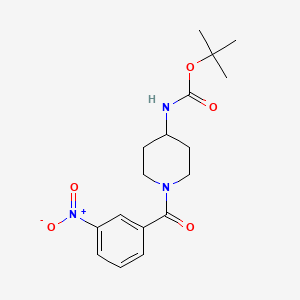
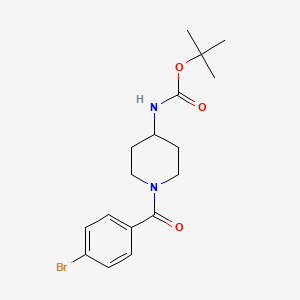
![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
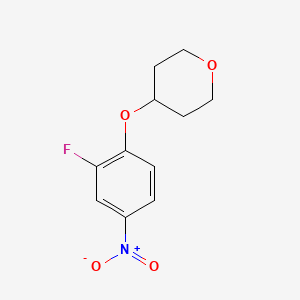
![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)



![tert-Butyl 4-[3-(4-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027454.png)
![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
methanone hydrochloride](/img/structure/B3027456.png)
![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)
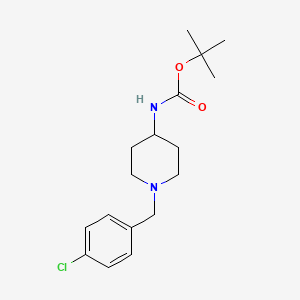
![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)